molecular formula C17H15Cl2F2N3O2 B5600812 2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol

2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol

Cat. No.: B5600812
M. Wt: 402.2 g/mol
InChI Key: JGILXGIBDAVCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol is a useful research compound. Its molecular formula is C17H15Cl2F2N3O2 and its molecular weight is 402.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0509384 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Structural Analysis : Studies have focused on synthesizing pyrimidine derivatives and analyzing their chemical structures and properties. For example, research on the synthesis of trifluoromethylated analogues of dihydroorotic acid involves pyrimidine compounds, highlighting methods to introduce fluorine atoms into pyrimidine rings, which can impact the biological activity and stability of these compounds (Sukach et al., 2015).

  • Optimization of Biological Activity : Structure-activity relationship (SAR) studies have been conducted on pyrimidine derivatives to optimize their biological activity. For instance, inhibitors of NF-kappaB and AP-1 gene expression based on the pyrimidine structure were examined for improvements in oral bioavailability, demonstrating the significance of pyrimidine derivatives in drug development (Palanki et al., 2000).

Medicinal Chemistry and Pharmacology

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of pyrimidine derivatives in treating inflammation and cancer (Rahmouni et al., 2016).

  • Antibacterial and Antifungal Activities : Research on benzothiazole pyrimidine derivatives has shown significant in vitro antibacterial and antifungal activities, indicating the potential use of pyrimidine compounds in developing new antimicrobial agents (Maddila et al., 2016).

Material Science and Other Applications

  • Nonlinear Optical Materials : Studies on thiopyrimidine derivatives for nonlinear optics (NLO) highlight the role of pyrimidine in developing materials for optoelectronic applications. Such research demonstrates how the electronic properties of pyrimidine derivatives can be harnessed for NLO applications, with potential implications in high-tech industries (Hussain et al., 2020).

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-(4,4-difluoropiperidine-1-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F2N3O2/c18-12-2-1-3-13(19)10(12)8-14-22-9-11(15(25)23-14)16(26)24-6-4-17(20,21)5-7-24/h1-3,9H,4-8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILXGIBDAVCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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